N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine
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Overview
Description
Preparation Methods
The synthesis of N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine involves several steps. One common synthetic route includes the cyclization of appropriate hydrazones with phthalic anhydride under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding oxides and hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amines and alcohols as major products.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Scientific Research Applications
N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including parasitic infections and cancer.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes and disrupt the metabolic processes of the parasite. The compound may also interact with cellular membranes and proteins, leading to cell death .
Comparison with Similar Compounds
N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine: This compound has a similar structure but
Properties
Molecular Formula |
C12H13N5O |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C12H13N5O/c1-18-7-6-13-11-9-4-2-3-5-10(9)12-15-14-8-17(12)16-11/h2-5,8H,6-7H2,1H3,(H,13,16) |
InChI Key |
YSQNYYJFEBYBEJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NN2C=NN=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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